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This technical support center provides researchers, scientists, and drug development

professionals with comprehensive troubleshooting guides and frequently asked questions

(FAQs) to minimize motion artifacts during the imaging of freely moving C. elegans.

Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, offering

potential causes and solutions in a straightforward question-and-answer format.

Issue 1: Excessive worm movement despite using a chemical anesthetic.

Question: I'm using levamisole to immobilize my worms, but they are still moving too much

for high-resolution imaging. What could be the problem?

Answer: Several factors could be at play:

Concentration: The concentration of the anesthetic may be too low. While lower

concentrations are used to reduce physiological side effects, they may not be sufficient for

complete immobilization.[1] You may need to empirically determine the optimal

concentration for your specific strain and developmental stage.

Evaporation: If you are preparing your anesthetic solution on an open slide, the

concentration can change over time due to evaporation. Using a humidified chamber can

help maintain a consistent concentration.
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Worm Age and Strain: Different developmental stages and genetic backgrounds can have

varied sensitivities to anesthetics. Younger larvae may require lower concentrations than

adults.

Solution Freshness: Anesthetic solutions can degrade over time. Ensure you are using a

freshly prepared solution for each experiment.

Issue 2: Worms are dying or showing signs of stress during imaging.

Question: My worms are dying on the slide after a short period of imaging with sodium azide.

How can I improve their viability?

Answer: Sodium azide is a potent metabolic inhibitor and can be toxic, especially during

long-term imaging.[1] Consider the following:

Reduce Concentration: Use the lowest effective concentration of sodium azide possible.

Alternative Anesthetics: Levamisole is a paralytic agent that acts on nicotinic acetylcholine

receptors and may be less metabolically disruptive for certain applications.[1]

Anesthetic-Free Methods: For long-term imaging, it is highly recommended to use

anesthetic-free methods such as hydrogel encapsulation or microfluidic devices to

maintain worm health.[2][3][4][5]

Cold Shock: Brief exposure to cold (4°C) can reversibly immobilize worms without the use

of chemicals. However, prolonged exposure can also be detrimental.

Issue 3: Images are blurry due to Z-axis drift.

Question: Even with immobilized worms, my images lose focus over time. How can I prevent

this?

Answer: Z-axis drift is a common problem in time-lapse microscopy. Here are some

solutions:

Hardware Autofocus: Utilize your microscope's hardware autofocus system if available.

These systems use an infrared laser to maintain a constant distance between the
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objective and the coverslip.

Software Autofocus: Some imaging software has built-in software autofocus routines that

can periodically readjust the focus.

Stable Environment: Ensure your microscope is in a temperature-controlled room and on a

vibration-isolation table to minimize thermal expansion and mechanical drift.

Acclimatization: Allow your slide and microscope to acclimatize to the ambient

temperature for at least an hour before starting a long-term imaging session.

Issue 4: My microfluidic device is leaking or has bubbles.

Question: I'm having trouble with my PDMS microfluidic device. It's leaking, and air bubbles

are disrupting the experiment. What should I do?

Answer: Leaks and bubbles are common issues with soft lithography-based devices. Here

are some troubleshooting tips:

Proper Bonding: Ensure a strong, irreversible bond between the PDMS and the glass

coverslip by treating both surfaces with oxygen plasma immediately before bonding.

Degassing: Thoroughly degas the PDMS mixture before pouring it into the mold to remove

any dissolved air that could form bubbles during curing.

Priming the Device: Before loading the worms, flush the channels with buffer to remove

any air bubbles. You can use a syringe to gently push fluid through the device.

Inlet/Outlet Connections: Ensure a secure connection between your tubing and the

device's inlet/outlet ports. Use appropriate fittings or a small amount of epoxy to seal the

connections if necessary.

Frequently Asked Questions (FAQs)
This section provides answers to common questions about strategies for minimizing motion

artifacts in C. elegans imaging.

1. What are the main categories of immobilization techniques for C. elegans?
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There are three main categories of immobilization techniques:

Chemical Immobilization: This involves the use of anesthetics such as sodium azide or

levamisole to paralyze the worms.[1][6]

Physical Immobilization: This includes methods that physically constrain the worm, such as

gluing, cooling, or using polystyrene microbeads on an agarose pad to increase friction.[6]

Hydrogel Encapsulation: This technique involves embedding the worm in a biocompatible

hydrogel matrix, such as polyethylene glycol (PEG) or alginate, which solidifies to restrict

movement.[4][5][7][8]

Microfluidic Devices: These devices use micro-scale channels and chambers to physically

trap and immobilize the worms, often allowing for long-term imaging and precise

environmental control.[2][9][10][11]

2. Which immobilization method is best for my experiment?

The choice of immobilization method depends on the specific requirements of your experiment,

such as the duration of imaging, the need for worm recovery, and the physiological processes

being studied. The table below provides a comparison of common methods.

3. Can I recover my worms after imaging?

Recovery is possible with several methods:

Polystyrene Microbeads: Worms can be recovered by lifting the coverslip and adding buffer

to allow them to swim free.[6]

Hydrogel Encapsulation: Some hydrogels, like certain PEG formulations, can be dissolved or

mechanically disrupted to release the worm.[3]

Microfluidic Devices: Most microfluidic devices are designed to allow for the flushing of

worms out of the immobilization chamber after imaging.[10]

Chemical Anesthetics: Recovery is possible after washing away the anesthetic, but the time

to recovery and potential long-term physiological effects should be considered.
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Cooling: Worms will resume normal movement upon returning to their standard cultivation

temperature.

4. What are computational methods for motion correction?

Even with immobilization, there can be residual movement. Computational methods are post-

acquisition techniques used to correct for this motion in the image data. These often involve

image registration algorithms that align each frame of a video to a reference frame.

ImageJ/Fiji Plugins: Software like ImageJ and its distribution Fiji have plugins such as

StackReg and TurboReg that can perform 2D and 3D image stabilization.[12][13][14] These

plugins work by identifying features in the images and aligning them across the time series.

Custom Algorithms: More advanced computational models can track the worm's posture and

movement, allowing for more sophisticated correction of both rigid and non-rigid

deformations.[15]

5. How can I avoid phototoxicity during long-term imaging?

Phototoxicity is damage to the cells and tissues caused by the light used for fluorescence

imaging. To minimize phototoxicity:

Use the Lowest Possible Light Intensity: Adjust your laser power or lamp intensity to the

minimum required for a good signal-to-noise ratio.

Minimize Exposure Time: Use the shortest possible exposure time for each image.

Reduce the Frequency of Imaging: Increase the time interval between image acquisitions if

your experiment allows.

Use More Photostable Fluorophores: Select fluorescent proteins or dyes that are less prone

to photobleaching and generating reactive oxygen species.

Use a Spinning Disk Confocal or Light-Sheet Microscope: These techniques reduce the

amount of out-of-focus light that hits the sample, thereby reducing phototoxicity.
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The following tables summarize quantitative data on various immobilization techniques to

facilitate comparison.

Table 1: Comparison of Common Chemical Anesthetics

Anesthetic
Typical
Concentration

Time to
Immobilization

Recovery
Potential Side
Effects

Sodium Azide 10-25 mM
~4 minutes at

100mM

Possible, but can

be slow

Potent metabolic

inhibitor, can

induce oxidative

stress.[16]

Levamisole 1-10 mM

Inversely

proportional to

concentration

Generally good

Cholinergic

agonist, can

cause

hypercontraction

of muscles.[16]

Tetramisole 0.5-7.5 mM
Concentration-

dependent
Good

Similar to

levamisole, acts

on acetylcholine

receptors.[1]

Table 2: Effectiveness of Polystyrene Microbead Immobilization

Bead Diameter Residual Movement (µm, mean ± SEM)

0.05 µm 0.15 ± 0.05

0.1 µm Comparable to 0.05 µm

0.2 µm Comparable to 0.1 µm

0.5 µm Ineffective

No Beads Ineffective

Data adapted from Kim E, et al. (2013).[6]
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Experimental Protocols
This section provides detailed methodologies for key experiments.

Protocol 1: Immobilization using Polystyrene
Microbeads
This protocol is adapted from Kim E, et al. (2013)[6] and is suitable for anesthetic-free imaging.

Materials:

Agarose

M9 buffer or NGM buffer

Microscope slides and coverslips

Polystyrene microbeads (0.1 µm diameter, 2.5% w/v solution)

Worm pick

Age-synchronized C. elegans

Procedure:

Prepare Agarose Pads:

Prepare a 5-10% agarose solution in M9 or NGM buffer.

Place a small drop of the molten agarose onto a clean microscope slide.

Quickly place another slide on top to create a thin, flat agarose pad.

After the agarose solidifies, carefully remove the top slide.

Prepare Worms:

Wash worms off their NGM plates with M9 or NGM buffer to remove bacteria.
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Transfer a small drop containing 1-5 worms to a fresh, unseeded NGM plate to allow them

to crawl and further clean themselves.

Mounting:

Pipette a 0.5-1 µL drop of the 0.1 µm polystyrene microbead solution onto the center of

the agarose pad.

Using a worm pick, transfer the cleaned worms into the drop of microbeads.

Gently place a coverslip over the drop, allowing it to spread. The worms will be

immobilized between the coverslip and the agarose pad, with the microbeads increasing

friction.

Imaging:

The slide is now ready for imaging. You can seal the edges of the coverslip with wax or

nail polish for long-term imaging to prevent dehydration.

Recovery:

To recover the worms, carefully lift one edge of the coverslip and add a few microliters of

M9 or NGM buffer. The worms can then be picked to a new NGM plate.

Protocol 2: Hydrogel Encapsulation with Polyethylene
Glycol (PEG)
This protocol is based on the method described by Burnett et al. (2018) and is ideal for long-

term, gentle immobilization.

Materials:

PEG-diacrylate (PEGDA)

Photoinitiator (e.g., Irgacure 2959)

M9 buffer
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Fluorinated glass slides and coverslips (to prevent sticking)

Spacers (e.g., tape or custom-made spacers of desired thickness)

UV light source (365 nm)

Age-synchronized C. elegans

Procedure:

Prepare Hydrogel Solution:

Prepare a 10-20% (w/v) solution of PEGDA in M9 buffer.

Add the photoinitiator to a final concentration of 0.1% (w/v). Mix thoroughly by vortexing

and protect from light.

Prepare Imaging Chamber:

Place spacers on the fluorinated glass slide to define the thickness of the hydrogel pad.

Encapsulation:

Pipette a small drop (e.g., 5 µL) of the hydrogel precursor solution onto the slide between

the spacers.

Transfer worms into the droplet.

Carefully place a fluorinated coverslip over the droplet.

Photocrosslinking:

Expose the sample to UV light to initiate polymerization of the hydrogel. The exposure

time will depend on the UV intensity and the specific hydrogel formulation (typically 15-60

seconds).

Imaging:

The worms are now immobilized within the hydrogel and ready for imaging.
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Recovery:

After imaging, the hydrogel can be gently broken apart with a worm pick or fine forceps to

release the worms.

Visualizations
The following diagrams illustrate key workflows and logical relationships in minimizing motion

artifacts.
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A generalized workflow for C. elegans imaging experiments.
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Increase anesthetic concentration Use anesthetic-free method
(beads, hydrogel, microfluidics)

Check for phototoxicity
(reduce light exposure)

Use hardware/software autofocus Check for leaks/bubbles in microfluidic device

Ensure proper bonding of PDMS device

Use image stabilization software
(e.g., StackReg in ImageJ)

Motion Artifacts Present?

Are worms visibly moving?
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Is there Z-axis drift?

No
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Using a microfluidic device?

No

Yes Is there residual motion in the video?
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Click to download full resolution via product page

A decision tree for troubleshooting common imaging issues.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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